molecular formula C21H24ClFN6O B2577600 N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179488-74-4

N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2577600
CAS No.: 1179488-74-4
M. Wt: 430.91
InChI Key: WBTACQFMURZUHO-UHFFFAOYSA-N
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Description

N2-(3,5-Dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a central 1,3,5-triazine core substituted with two aromatic amines (3,5-dimethylphenyl and 3-fluorophenyl groups) and a morpholine moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological or agrochemical applications .

Triazine derivatives are renowned for their versatility, with applications spanning pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides, insecticides) .

Properties

IUPAC Name

2-N-(3,5-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O.ClH/c1-14-10-15(2)12-18(11-14)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-6-8-29-9-7-28;/h3-5,10-13H,6-9H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTACQFMURZUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Morpholine Introduction: The morpholine moiety is introduced via a substitution reaction, often using morpholine as a nucleophile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions may target the triazine ring or the phenyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl rings and the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Industrial Production

In industrial settings, these synthetic routes are optimized for higher yields and purity. Techniques such as automated reactors and continuous flow systems may be employed to enhance production efficiency .

Chemistry

The compound serves as a building block in the synthesis of more complex molecules and is utilized as a reagent in various chemical reactions.

Biology

Research has indicated potential biological activities for this compound, including:

  • Antimicrobial Properties : Studies suggest it may inhibit bacterial growth.
  • Anticancer Activity : Ongoing research explores its efficacy against various cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation .

Medicine

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and other conditions influenced by enzyme activity.

Industry

In industrial applications, it is used in developing new materials and as a catalyst in various chemical processes .

Case Study 1: Anticancer Research

Recent studies have evaluated the anticancer properties of this compound against specific cancer cell lines. The results indicate significant cytotoxicity at certain concentrations, suggesting potential for development into a therapeutic agent.

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated that this compound exhibits antimicrobial effects against various bacterial strains. Further investigations are needed to elucidate the exact mechanisms behind this activity.

Mechanism of Action

The mechanism by which N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The triazine core is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The phenyl and morpholine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related triazine derivatives, emphasizing substituent effects and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility Biological Activity/Application Reference
N2-(3,5-Dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride 3,5-Dimethylphenyl, 3-fluorophenyl, morpholin-4-yl, hydrochloride salt ~480 (estimated) High (polar solvents) Potential kinase inhibitor or agrochemical
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Chlorine, methyl, phenyl, morpholin-4-yl 335.8 Moderate Light stabilizer, polymer precursor
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-pyridazin-4-ylurea Dimorpholino, pyridazinyl urea ~550 (estimated) Low Kinase inhibitor (e.g., mTOR pathway)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 4-Chlorophenyl, difluorobenzamide 310.7 Low (lipophilic) Insecticide (chitin synthesis inhibitor)

Key Findings:

Substituent Impact on Activity: The 3-fluorophenyl group in the target compound may enhance target binding affinity compared to chlorinated analogues (e.g., diflubenzuron) due to fluorine’s electronegativity and small atomic radius .

Morpholine Role: Morpholine-containing triazines (e.g., the target compound and –4 derivatives) exhibit improved solubility and hydrogen-bonding capacity compared to non-morpholino analogues like diflubenzuron .

Hydrochloride Salt: The hydrochloride form of the target compound likely increases aqueous solubility (>10 mg/mL) compared to neutral morpholino-triazines (e.g., compound, solubility ~2 mg/mL), enhancing bioavailability for in vivo applications .

Agrochemical vs.

Biological Activity

N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound categorized under triazine derivatives. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 2-N-(3,5-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
  • Molecular Formula: C21H24ClFN6O
  • Molecular Weight: 430.9 g/mol

The compound features a triazine core with diverse functional groups that enhance its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazine Core: Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions: Introduction of the morpholine moiety via nucleophilic substitution.
  • Hydrochloride Formation: Conversion of the free base to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazine core is known to inhibit enzyme activity or modulate receptor function. The presence of phenyl and morpholine groups enhances binding affinity and specificity.

Antitumor Activity

Research indicates that triazine derivatives exhibit significant antitumor properties. For example:

  • A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated potent antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models when administered intravenously .
  • The compound's ability to inhibit the PI3K/Akt signaling pathway suggests potential applications in cancer therapy .

Antimicrobial Properties

Triazines have been recognized for their antimicrobial activities:

  • Recent studies have shown that derivatives exhibit antibacterial and antifungal activities superior to commercial antibiotics .
  • The compound's structure allows it to disrupt cellular integrity in pathogens, leading to cell lysis and death .

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityBiological ActivityNotable Applications
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaShares triazine coreCatalysis and material scienceIndustrial applications
N,N′-Bis(3,5-dimethylphenyl)ureaSimilar functional groupsOrganic synthesisPharmaceutical development

This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other structurally related compounds.

Case Studies

Several case studies highlight the effectiveness of triazine derivatives in various biological contexts:

  • Antitumor Efficacy : In vivo studies demonstrated that specific triazine derivatives significantly reduced tumor size in xenograft models .
  • Antimicrobial Testing : A series of synthesized compounds displayed high antibacterial activity against multiple strains of bacteria and fungi .

Q & A

Q. What are the optimal synthetic routes for preparing this triazine derivative, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions on the triazine core. Traditional methods involve stepwise substitution of chloro groups with aryl amines under polar solvent conditions (e.g., DMF or DMSO) at elevated temperatures (80–120°C) . Microwave-assisted one-pot synthesis offers a faster alternative, enabling simultaneous introduction of substituents with reduced side products . Key factors affecting yield include:

  • Solvent polarity : DMSO enhances nucleophilicity of aryl amines.
  • Temperature control : Higher temperatures (>100°C) accelerate substitution but may degrade morpholino groups.
  • Reagent stoichiometry : A 1:1.2 molar ratio of triazine precursor to aryl amines minimizes unreacted intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aryl proton splitting patterns at δ 6.8–7.4 ppm for dimethylphenyl/fluorophenyl groups) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Electrospray ionization (ESI+) detects the molecular ion cluster at m/z 463.2 [M+H]+^+ .
  • XRD : Crystallography verifies the triazine ring planarity and hydrogen bonding with the hydrochloride counterion .

Q. How can preliminary biological activity screening be designed for this compound?

  • Antitumor assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–50 μM. Compare IC50_{50} values to reference triazines like hexamethylmelamine .
  • Enzyme inhibition : Test against kinases (e.g., PI3K) or plant acetolactate synthase (ALS) using fluorescence-based assays. Include positive controls (e.g., chlorsulfuron for ALS) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

  • Quantum chemical modeling : Density Functional Theory (DFT) calculates transition-state energies for substitution at N2 vs. N4 positions. The morpholino group’s electron-donating effect directs substitution to N2 .
  • Reaction path screening : Tools like ICReDD’s workflow combine DFT, machine learning, and robotic experimentation to prioritize high-yield conditions (e.g., solvent/base pairs) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor vs. herbicidal effects)?

  • Comparative structural analysis : Overlay molecular docking poses with structurally similar compounds (e.g., 2-amino-4-morpholino-1,3,5-triazine) to identify target-specific interactions .
  • In vitro vs. in vivo validation : Use CRISPR-engineered cell lines to isolate target pathways (e.g., mTOR for antitumor activity) and exclude off-target effects .

Q. How can statistical experimental design improve process scalability and impurity control?

  • Design of Experiments (DoE) : Apply a Box-Behnken model to optimize temperature, solvent ratio, and catalyst loading. Response surface methodology reduces required trials by 40% .
  • Impurity profiling : LC-MS/MS identifies hydrolysis byproducts (e.g., triazine ring cleavage under acidic conditions). Adjust pH to 6–7 during workup to minimize degradation .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates treated with the compound .
  • Metabolomics : Track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) via LC-QTOF-MS .

Methodological Considerations

Q. How are contradictory solubility data addressed in formulation studies?

  • Phase-solubility diagrams : Test solubility in PEG-400/water mixtures (10–90% v/v) to identify co-solvent systems. The hydrochloride salt shows improved aqueous solubility (≥5 mg/mL) at pH 3–4 .
  • Dynamic light scattering (DLS) : Monitor nanoparticle aggregation in PBS buffers to optimize colloidal stability .

Q. What computational tools predict metabolic stability and toxicity profiles?

  • ADMET prediction : SwissADME estimates high CYP3A4-mediated metabolism due to the morpholino group. Refine predictions with hepatic microsome assays (e.g., human liver S9 fractions) .
  • Toxicity alerts : Derek Nexus flags potential aryl amine mutagenicity, necessitating Ames test validation .

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